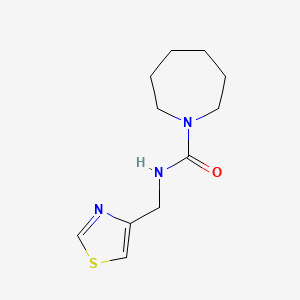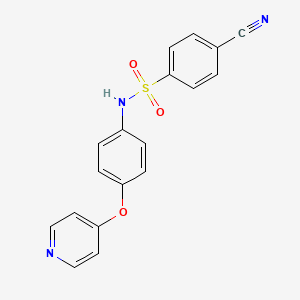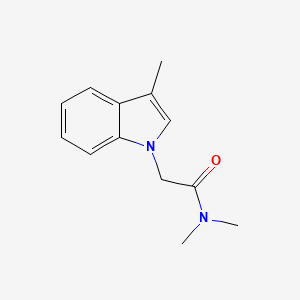![molecular formula C19H20N4O B7542906 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole, also known as MPPI, is a chemical compound that has been used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects.
Mecanismo De Acción
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor (GPCR) that activates the inhibitory G protein (Gi) and reduces the activity of adenylate cyclase. The activation of the 5-HT1A receptor by 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole leads to the inhibition of neurotransmitter release, particularly of serotonin, in the central nervous system. This results in the modulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has high affinity and selectivity for the 5-HT1A receptor, with an EC50 value of 1.9 nM. In vivo studies have shown that 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole can cross the blood-brain barrier and reach the central nervous system, where it can activate the 5-HT1A receptor and modulate mood and anxiety-related behaviors. 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising lead compound for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which allows for the specific modulation of serotonin release and synaptic plasticity. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe and effective tool compound for in vitro and in vivo studies. However, one of the limitations of using 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole is its high cost and limited availability, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole research. One direction is the development of novel 5-HT1A receptor agonists based on the structure of 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole, which can have improved pharmacokinetic properties and therapeutic efficacy. Another direction is the use of 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole as a tool compound to study the effects of 5-HT1A receptor activation on other neurotransmitters and signaling pathways. Finally, the use of 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole in combination with other compounds or therapies for the treatment of mood and anxiety disorders is another promising direction for future research.
Conclusion:
In conclusion, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole is a chemical compound that has been used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects. 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole is a promising tool compound for the study of the serotonin 5-HT1A receptor and its role in the regulation of mood, anxiety, and stress.
Métodos De Síntesis
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole can be synthesized using several methods. One of the most common methods is the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-(2-pyridinyl)piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole.
Aplicaciones Científicas De Investigación
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used in various scientific research applications such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used as a ligand for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In pharmacology, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used as a tool compound to study the effects of 5-HT1A receptor activation on neurotransmitter release and synaptic plasticity. In medicinal chemistry, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used as a lead compound for the development of novel 5-HT1A receptor agonists with potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(1-methylindol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-14-16(15-6-2-3-7-17(15)21)19(24)23-12-10-22(11-13-23)18-8-4-5-9-20-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWLSQDMNFMQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)
